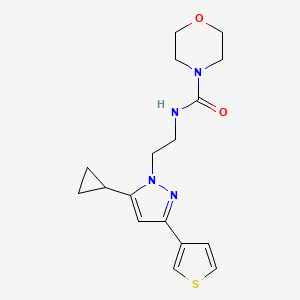

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c22-17(20-6-8-23-9-7-20)18-4-5-21-16(13-1-2-13)11-15(19-21)14-3-10-24-12-14/h3,10-13H,1-2,4-9H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQJKRXYSHUJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)N3CCOCC3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, which are critical for drug discovery and development.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 369.49 g/mol. It contains multiple functional groups, including a carboxamide and pyrazole moieties, which are known to influence biological interactions. The presence of cyclopropyl and thiophenyl groups enhances its structural diversity, potentially affecting its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Preliminary studies indicate that the pyrazole ring may confer anti-inflammatory, analgesic, and antitumor properties. Furthermore, compounds with similar structures have exhibited significant insecticidal and acaricidal activities, suggesting a broad spectrum of biological effects.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on existing research:

| Activity | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits inflammatory pathways, reducing pain and swelling | |

| Analgesic | Provides pain relief through modulation of pain receptors | |

| Antitumor | Potential to inhibit tumor growth via specific molecular interactions | |

| Insecticidal | Effective against various insect species | |

| Acaricidal | Demonstrated efficacy in controlling mite populations |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines in vitro, suggesting that similar mechanisms may be applicable to this compound.

- Antitumor Activity Investigation : Research indicated that compounds containing thiophene rings can enhance antitumor activity by modulating cell cycle progression and apoptosis in cancer cells .

- Insecticidal Efficacy : A comparative analysis showed that pyrazole-based compounds possess notable insecticidal properties, which may be leveraged for agricultural applications.

Scientific Research Applications

Biological Activities

1. Pharmacological Properties

Research indicates that compounds containing pyrazole derivatives often exhibit significant biological activities, including:

- Anti-inflammatory Effects : Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, similar pyrazole derivatives have shown promising results against various cancer cell lines, indicating potential anticancer properties.

2. Insecticidal and Acaricidal Activities

The unique structural features of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide suggest that it could also be explored for agricultural applications as an insecticide or acaricide, similar to other pyrazole derivatives that have demonstrated efficacy in pest control.

Synthesis and Optimization

The synthesis of this compound typically involves several steps that require optimization to maximize yield and purity. The synthetic pathway often includes:

- Formation of the pyrazole ring.

- Introduction of the morpholine moiety.

- Functionalization with cyclopropyl and thiophene groups.

Each step necessitates careful control of reaction conditions to ensure the desired product is obtained efficiently.

Case Studies and Research Findings

Several studies have investigated the efficacy of related compounds in various biological contexts:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Similarities and Key Differences

The compound shares core features with derivatives reported in patent literature ( and ), though critical distinctions in substituents define its uniqueness:

Key Observations:

- Pyrazole Substitutions : The target compound’s thiophen-3-yl group distinguishes it from the trifluoromethyl or halogenated substituents in Compounds 52 and 191. Thiophene’s electron-rich aromatic system may alter binding affinity compared to electronegative CF₃ groups.

Implications of Structural Variations

- Thiophene vs. Trifluoromethyl : The thiophen-3-yl group in the target compound may improve solubility compared to highly fluorinated analogs, though at the cost of reduced metabolic inertness.

- Cyclopropane vs. Cyclopropyl : Compound 52’s cyclopropane-fused ring system introduces rigidity, which could optimize binding pocket occupancy, whereas the target compound’s isolated cyclopropyl group offers simpler synthetic accessibility.

- Biological Target Hypotheses : While direct data are absent, Compound 191’s sulfonamido group and halogenated aryl rings suggest protease or kinase inhibition, whereas the target compound’s thiophene might favor GPCR or cytochrome P450 interactions.

Research Findings and Limitations

Data Gaps and Inferences

- Biological Activity: No potency, selectivity, or pharmacokinetic data are provided in the evidence for direct comparison. However, trifluoromethyl groups in Compounds 52 and 191 are associated with enhanced target affinity and metabolic stability in literature, whereas thiophene may prioritize solubility.

- Patent Focus : The evidence emphasizes synthetic routes over comparative bioactivity, limiting mechanistic insights.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step reactions, starting with cyclopropyl hydrazine and thiophene-containing ketones under acidic/basic cyclization conditions to form the pyrazole core . Subsequent steps include ethylenediamine linker introduction and morpholine-4-carboxamide coupling. Critical parameters include temperature (60–80°C for cyclization), solvent choice (e.g., ethanol or DMF), and pH control (pH 6–8 for amide bond formation). Microwave-assisted synthesis may enhance efficiency in related pyrazole derivatives .

Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves proton environments, such as pyrazole C-H (δ 6.8–7.5 ppm) and morpholine methylene groups (δ 3.4–3.7 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Purity (>95%) is confirmed via HPLC with C18 columns and UV detection at 254 nm .

Q. What in vitro assays are recommended for preliminary biological screening?

- Methodological Answer : Standard assays include:

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi) .

- Anticancer : MTT assay (IC₅₀ evaluation in cancer cell lines, e.g., HeLa or MCF-7) .

- Anti-inflammatory : COX-2 inhibition ELISA .

Controls should include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

- Methodological Answer : Systematic modifications include:

- Pyrazole substituents : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects on target binding .

- Morpholine ring : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity and blood-brain barrier penetration .

- Linker optimization : Replace ethylenediamine with polyethylene glycol (PEG) spacers to improve solubility .

SAR data should be validated using molecular docking (e.g., AutoDock Vina) against crystallographic targets like COX-2 (PDB: 3NT1) .

Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .

- Compound purity : Re-characterize batches via NMR and LC-MS to exclude degradation products .

- Target selectivity : Use CRISPR-edited cell lines to isolate specific pathway contributions .

Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. How can computational methods predict metabolic stability and toxicity profiles?

- Methodological Answer :

- Metabolism : Use CYP450 isoform docking (e.g., CYP3A4) to identify vulnerable sites for oxidative metabolism .

- Toxicity : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity .

- ADME : SwissADME predicts logP (target: 2–3 for oral bioavailability) and P-glycoprotein substrate potential .

Key Considerations for Experimental Design

- Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .

- Data Validation : Use triplicate measurements with statistical analysis (e.g., ANOVA for IC₅₀ comparisons) .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies if transitioning from in vitro models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.